
Diphenyl toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl toluene, also known as 1,1’-biphenyl-4-methyl, is an organic compound consisting of two phenyl groups attached to a toluene molecule. This compound is part of the aromatic hydrocarbons family and is known for its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, this compound is often produced via the catalytic dehydrogenation of methylated biphenyls. This process involves the use of high temperatures and a metal catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the desired product.
化学反应分析
Types of Reactions
Diphenyl toluene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of diphenylmethane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (platinum, palladium)
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diphenylmethane derivatives
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives
科学研究应用
Diphenyl toluene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism by which diphenyl toluene exerts its effects involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the phenyl rings of this compound act as electron-rich sites that can attract electrophiles, leading to the formation of substituted products. The stability of the aromatic rings also allows for the formation of resonance-stabilized intermediates during these reactions.
相似化合物的比较
Similar Compounds
Biphenyl: Consists of two phenyl rings without the methyl group.
Toluene: Contains a single phenyl ring with a methyl group.
Diphenylmethane: Similar structure but with a methylene bridge between the phenyl rings.
Uniqueness
Diphenyl toluene is unique due to the presence of both phenyl rings and a methyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The combination of these structural features allows for a diverse range of chemical reactions and applications in various fields.
属性
CAS 编号 |
75032-36-9 |
|---|---|
分子式 |
C19H16 |
分子量 |
244.3 g/mol |
IUPAC 名称 |
1-methyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C19H16/c1-15-9-8-14-18(16-10-4-2-5-11-16)19(15)17-12-6-3-7-13-17/h2-14H,1H3 |
InChI 键 |
WJHWUMMHEBCDEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


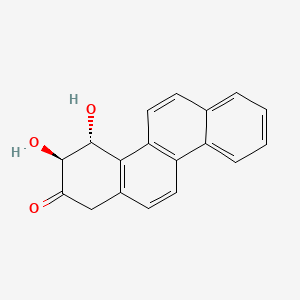
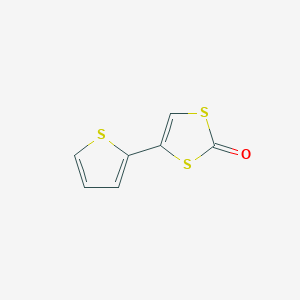

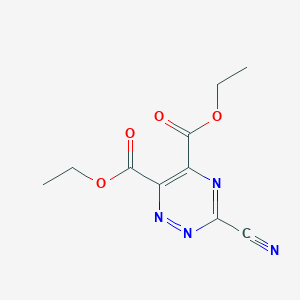

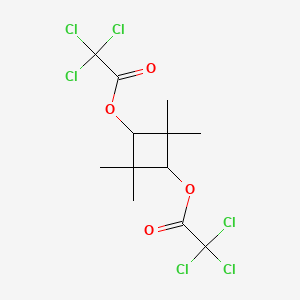

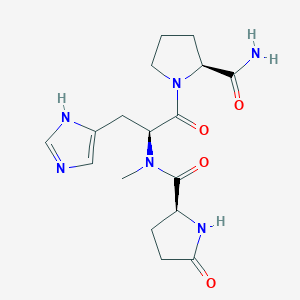
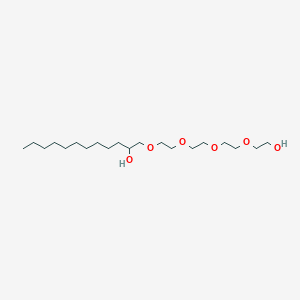
![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)

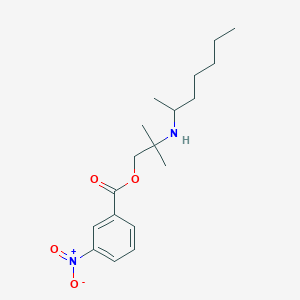
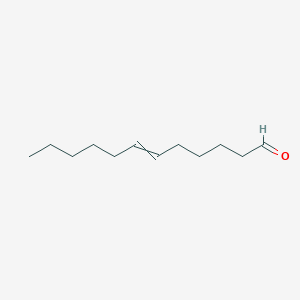
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
